tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC16208306
Molecular Formula: C17H25BrN2O3
Molecular Weight: 385.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25BrN2O3 |
|---|---|
| Molecular Weight | 385.3 g/mol |
| IUPAC Name | tert-butyl 4-[(5-bromo-4-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H25BrN2O3/c1-12-9-15(19-10-14(12)18)22-11-13-5-7-20(8-6-13)16(21)23-17(2,3)4/h9-10,13H,5-8,11H2,1-4H3 |
| Standard InChI Key | YZGWFNAVSKDNJU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1Br)OCC2CCN(CC2)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three distinct moieties:
-
A piperidine ring substituted at the 4-position with a methyleneoxy group.
-
A 5-bromo-4-methylpyridin-2-yl aromatic system, which contributes electron-withdrawing and steric effects.
-
A tert-butyl carbamate group at the piperidine nitrogen, enhancing solubility and metabolic stability.
The IUPAC name, tert-butyl 4-[(5-bromo-4-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate, reflects this arrangement. Key spectral identifiers include:
-
Canonical SMILES:
CC1=CC(=NC=C1Br)OCC2CCN(CC2)C(=O)OC(C)(C)C -
InChIKey:
YZGWFNAVSKDNJU-UHFFFAOYSA-N
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.3 g/mol |
| IUPAC Name | tert-butyl 4-[(5-bromo-4-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Synthetic Methodologies
Key Synthetic Routes
The synthesis of tert-butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multi-step functionalization of the piperidine and pyridine subunits. Patent US20060116519A1 outlines analogous procedures for related bromopyridine carbamates, providing a template for its preparation :
-
Piperidine Functionalization:
-
Pyridine Coupling:
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, CHCl | 85% |
| Alkylation | 3-Bromoazetidine, KCO, DMF, 60°C | 92% |
| SNAr Coupling | 5-Bromo-4-methylpyridin-2-ol, DMF, 60°C | 100% |
Future Directions
Optimization Strategies
Ongoing research prioritizes:
-
Bioisosteric Replacement: Swapping the tert-butyl group with trifluoromethyl or cyclopropyl carbamates to improve CNS penetration.
-
Prodrug Development: Esterase-labile prodrugs to enhance oral bioavailability .
Target Identification
High-throughput screening campaigns are underway to identify protein targets, with preliminary data suggesting affinity for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume